3-Bromo-4-chloro-2-fluoropyridine
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Overview
Description
3-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 2 are substituted with bromine, chlorine, and fluorine, respectively
Mechanism of Action
Target of Action
3-Bromo-4-chloro-2-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Given its use in the synthesis of various biologically active compounds, it can be inferred that this compound may have significant effects at the molecular and cellular level .
Action Environment
It’s worth noting that the properties of fluoropyridines can be influenced by the presence of other substituents in the aromatic ring .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often depends on the specific halogens present in the molecule. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Cellular Effects
For example, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Halogenated pyridines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where 3-bromo-2-nitropyridine reacts with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . Further chlorination can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes halogenation, nitration, and subsequent halogen exchange reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-4-chloro-2-fluoropyridine is utilized in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-Fluoro-3-bromopyridine
- 4-Bromo-3-chloro-2-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
Comparison: 3-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHJIKXWPRUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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